methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a chloromethyl group attached to the imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under basic conditions. One efficient method reported involves the use of sodium hydroxide (NaOH) in an aqueous medium, which promotes the cycloisomerization reaction to yield the desired product in high yield . This method is advantageous due to its rapid reaction time and the use of environmentally friendly conditions.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines, including this compound, often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of a base and under controlled temperature conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) for substitution reactions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate: This compound has a similar structure but with a chlorine atom at a different position on the ring.
Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substitution patterns and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1159811-30-9 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)8-3-2-4-9-12-7(5-11)6-13(8)9/h2-4,6H,5H2,1H3 |
InChI Key |
JGVLDHRZXKPYBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=CN21)CCl |
Purity |
95 |
Origin of Product |
United States |
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